3-o-Hexopyranosylhex-2-ulopyranose
Overview
Description
3-o-Hexopyranosylhex-2-ulopyranose is a complex carbohydrate compound It is a disaccharide derivative, consisting of two hexose sugars linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-o-Hexopyranosylhex-2-ulopyranose typically involves the glycosylation of hexose sugars. The reaction conditions often require the presence of a glycosyl donor and acceptor, along with a catalyst to facilitate the formation of the glycosidic bond. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-o-Hexopyranosylhex-2-ulopyranose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like periodic acid or bromine water, leading to the formation of aldonic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of alditols.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acetic anhydride or benzoyl chloride.
Common Reagents and Conditions
Oxidation: Periodic acid, bromine water
Reduction: Sodium borohydride
Substitution: Acetic anhydride, benzoyl chloride
Major Products
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Ester derivatives
Scientific Research Applications
3-o-Hexopyranosylhex-2-ulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying enzyme kinetics and glycosylation processes.
Industry: Used in the production of bio-based materials and as a functional ingredient in food and cosmetic products.
Mechanism of Action
The mechanism of action of 3-o-Hexopyranosylhex-2-ulopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. The molecular targets include various proteins and enzymes involved in carbohydrate metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-O-Hexopyranosylhex-2-ulopyranose
- Hex-2-ulopyranose
Uniqueness
3-o-Hexopyranosylhex-2-ulopyranose is unique due to its specific glycosidic linkage, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-7(17)8(18)9(19)11(22-5)23-10-6(16)4(15)2-21-12(10,20)3-14/h4-11,13-20H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFWJUQVJHATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287471, DTXSID80871755 | |
Record name | 3-o-hexopyranosylhex-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_61480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-40-6, 547-25-1 | |
Record name | Turanose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Fructose, 3-O-.alpha.-D-glucopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-o-hexopyranosylhex-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Turanose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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